Product packaging for 6-Methylbenzo[a]pyrene(Cat. No.:CAS No. 2381-39-7)

6-Methylbenzo[a]pyrene

Cat. No.: B1207296
CAS No.: 2381-39-7
M. Wt: 266.3 g/mol
InChI Key: YFYHJNJCAGHSFA-UHFFFAOYSA-N
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Description

Significance within Polycyclic Aromatic Hydrocarbon Research

6-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of environmental chemistry and toxicology. solubilityofthings.com Like other PAHs, it is formed from the incomplete combustion of organic materials, such as fossil fuels and tobacco. ontosight.ai Its significance lies primarily in its carcinogenic properties, which have been studied to understand the mechanisms through which PAHs induce cancer. solubilityofthings.com

Research has established this compound as a moderate to potent carcinogen, capable of inducing tumors in laboratory animals. solubilityofthings.comnih.govresearchgate.net The compound's structure allows it to intercalate into DNA, leading to mutagenic changes that can initiate carcinogenesis. solubilityofthings.comwikipedia.org This process involves metabolic activation by enzymes, primarily the cytochrome P-450 system. nih.govnih.gov This metabolic pathway converts this compound into more reactive molecules. One key metabolite is 6-hydroxymethylbenzo[a]pyrene, which can be further transformed into a reactive sulfate (B86663) ester. nih.gov This ester readily forms adducts with DNA, which are lesions that can lead to permanent mutations if not repaired. nih.govnih.gov

The study of this compound is pivotal for understanding the structure-activity relationships among methylated PAHs. nih.gov The position of the methyl group on the benzo[a]pyrene (B130552) skeleton significantly influences its carcinogenic potential. For instance, while one study found this compound to be less active than its parent compound, benzo[a]pyrene (BP), in initiating skin tumors, another study observed it to be more potent in inducing lung tumors in mice at similar doses. nih.govnih.gov This highlights the complexity of its biological activity and the importance of tissue-specific metabolism.

The compound's ability to form DNA adducts has been a central focus of research. Studies have identified specific adducts formed both in vitro and in mouse skin, primarily depurinating adducts with guanine (B1146940) bases. researchgate.netnih.gov The formation of these adducts is considered a key step in its mechanism of carcinogenicity. nih.gov The detection of this compound and its metabolites is typically achieved through advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). solubilityofthings.com

Historical Perspectives on Methylated Benzo[a]pyrene Studies

The scientific inquiry into the carcinogenicity of polycyclic aromatic hydrocarbons dates back to the 19th century, with observations of high incidences of skin cancer among industrial workers exposed to materials like coal tar and shale oil. ucsf.edu A landmark achievement in this field was the isolation and identification of benzo[a]pyrene from coal tar in the 1930s by E.L. Kennaway's research group, establishing it as a potent carcinogen. ucsf.edu

Following this discovery, research expanded to include the synthesis and testing of hundreds of PAHs, including various methylated derivatives. ucsf.edu Early studies revealed that the addition of methyl groups to a PAH like benz[a]anthracene could create powerful carcinogens, a phenomenon that sparked considerable scientific interest. ucsf.edu

The study of methylated benzo[a]pyrenes became integral to developing and testing theories of chemical carcinogenesis. One of the foundational concepts is the "bay-region" theory, which emerged in the 1970s. This theory posits that the carcinogenic activity of many PAHs is due to their metabolic conversion to highly reactive diol-epoxides located in the "bay region" of the molecule—a sterically hindered area formed by an angularly fused benzene (B151609) ring. aacrjournals.org Methylated derivatives, including this compound, were used as tools to investigate this theory. The expectation was that substituting a methyl group at a site required for metabolic activation would inhibit the carcinogenic process. nih.govaacrjournals.org

Another significant theoretical framework is the "Unified Theory of PAH Carcinogenicity." This theory accommodates the activities of both methylated and non-methylated PAHs and suggests that a critical step in carcinogenesis is the metabolic formation of an ArCH2X-type structure, where X is a good leaving group. researchgate.net This theory incorporates earlier predictions about the importance of metabolism at meso-methyl groups for the carcinogenicity of methyl-substituted hydrocarbons. researchgate.net

The comparative tumorigenicity of various methylated benzo[a]pyrene derivatives has been systematically evaluated to refine these theories. For example, studies comparing the tumor-initiating activity of different monomethyl derivatives of benzo[a]pyrene on mouse skin have provided valuable data for understanding how the position of the methyl group influences carcinogenic potential. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14 B1207296 6-Methylbenzo[a]pyrene CAS No. 2381-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylbenzo[a]pyrene
Source PubChem
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InChI

InChI=1S/C21H14/c1-13-16-7-2-3-8-18(16)19-12-10-15-6-4-5-14-9-11-17(13)21(19)20(14)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYHJNJCAGHSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=CC4=CC=C3)C5=CC=CC=C15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878544
Record name 6-METHYLBENZO(A)PYRENE
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Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2381-39-7, 94537-20-9
Record name 6-Methylbenzo[a]pyrene
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Record name 6-Methylbenzo(a)pyrene
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Record name Benzopyrene, methyl-
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Record name 6-METHYLBENZO(A)PYRENE
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Record name 6-methylbenzo[def]chrysene
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Synthetic Methodologies and Derivative Chemistry of 6 Methylbenzo a Pyrene

Chemical Synthesis Approaches for 6-Methylbenzo[a]pyrene

The synthesis of this compound (6-MeBaP) can be achieved through various chemical routes. One established method involves the reaction of benzo[a]pyrene (B130552) with a methylating agent. Another approach begins with smaller, functionalized precursors that are systematically built up to the pentacyclic aromatic core. For instance, a synthetic pathway might involve the cyclization of a precursor molecule like methyl-substituted pyrene (B120774) derivative using strong acids such as methanesulfonic acid. unm.edu

A common strategy for introducing substituents at the 6-position of benzo[a]pyrene involves the generation of a reactive intermediate at this site. For example, benzo[a]pyrene can be activated through one-electron oxidation to form a radical cation. psu.edutandfonline.com This radical cation exhibits a significant degree of positive charge localization at the C-6 position, making it susceptible to nucleophilic attack. psu.edunih.gov Trapping this intermediate with appropriate nucleophiles allows for the introduction of various functional groups at the 6-position. psu.edu

Synthesis of this compound-Derived Adducts and Electrophilic Intermediates

The genotoxicity of 6-MeBaP is linked to its metabolic activation into electrophilic species that can form covalent adducts with cellular macromolecules like DNA. nih.govacs.org The synthesis of these intermediates and the resulting adducts is essential for studying their biological properties and structural characteristics.

To investigate the structural and biological consequences of DNA damage by 6-MeBaP, non-biomimetic synthetic routes have been developed to prepare specific nucleoside adducts. nih.gov A key pathway involves the oxidation of the methyl group of 6-MeBaP to form 6-hydroxymethylbenzo[a]pyrene (6-HOMeBaP). nih.govacs.org This alcohol can then be converted to a more reactive electrophile, such as 6-(chloromethyl)benzo[a]pyrene (B1197165) or the sulfate (B86663) ester of 6-HOMeBaP. acs.org

These reactive intermediates can then be reacted with protected nucleosides to form the desired adducts. For example, the reaction of 6-(chloromethyl)benzo[a]pyrene with deoxyguanosine can yield the N2-adducted product, 2'-deoxy-N2-(benzo[a]pyren-6-ylmethyl)guanosine. nih.govacs.org Similarly, the corresponding adenine (B156593) N6 adduct has also been synthesized using these methods. nih.gov These synthetic adducts are invaluable for incorporation into oligonucleotides to study DNA repair mechanisms and the structural perturbations caused by the adduct. nih.gov

Another approach to forming these adducts involves the one-electron oxidation of 6-MeBaP itself, for instance using iodine, which generates a radical cation. nih.gov This reactive species can then directly react with deoxyribonucleosides. For example, iodine oxidation of 6-MeBaP in the presence of deoxyguanosine (dGuo) produces several adducts, including BP-6-CH2-N2dGuo. nih.gov This method has also been used to generate adducts with other nucleobases like adenine and thymidine. nih.gov

Metabolic activation of 6-MeBaP often proceeds through hydroxylation of the methyl group, followed by sulfation. The synthesis of these derivatives is therefore of significant interest.

Hydroxylated Derivatives: 6-Hydroxymethylbenzo[a]pyrene (6-HOMeBaP) is a primary metabolite of 6-MeBaP. wur.nl It can be synthesized from 6-MeBaP and serves as a crucial precursor for other derivatives. nih.govacs.org Further hydroxylation on the aromatic ring can also occur, leading to metabolites like 3-hydroxy-6-hydroxymethyl-B[a]P. wur.nl The synthesis of these compounds often involves multi-step processes starting from benzo[a]pyrene or its derivatives.

Sulfated Derivatives: The sulfate ester of 6-HOMeBaP is a highly reactive and genotoxic metabolite. nih.govacs.org The chemical synthesis of this sulfate ester is typically achieved by reacting 6-HOMeBaP with a sulfating agent, such as a sulfur trioxide-pyridine complex, in an appropriate solvent. The resulting benzylic sulfate ester is often unstable but is a potent carcinogen and mutagen. acs.org The formation of this electrophilic sulfuric acid ester is a critical activation step, leading to the generation of a benzylic carbocation that readily reacts with DNA. oup.com

Chemistry of Related 6-Substituted Benzo[a]pyrene Compounds

The chemistry of the 6-position of benzo[a]pyrene is rich and allows for the synthesis of a wide array of derivatives. This is largely due to the high reactivity of this position towards both electrophilic and radical substitution.

One-electron oxidation of benzo[a]pyrene generates a radical cation with significant charge density at the C-6 position. nih.gov This intermediate reacts with various nucleophiles to yield 6-substituted products. For example, reaction with water produces quinones, while reaction with acetate (B1210297) can yield 6-acetoxybenzo[a]pyrene. nih.gov

Halogenated derivatives, such as 6-fluorobenzo[a]pyrene (6-FBP), 6-chlorobenzo[a]pyrene (B1618961) (6-ClBP), and 6-bromobenzo[a]pyrene (6-BrBP), can also be synthesized and their radical cations generated. nih.gov The reactivity of these radical cations with nucleophiles has been studied, providing insights into the electronic effects of the substituents on the pyrene core. nih.gov

Furthermore, benzo[a]pyrene-6-carbaldehyde serves as a versatile starting material for the synthesis of other 6-substituted derivatives. rsc.org For instance, it can be reduced to 6-hydroxymethylbenzo[a]pyrene or oxidized to the corresponding carboxylic acid. The aldehyde can also undergo condensation reactions to form a variety of other functionalized compounds. The synthesis of 6-nitrobenzo[a]pyrene has also been reported, typically by treating benzo[a]pyrene with nitric acid. nih.gov

The table below summarizes some of the key 6-substituted benzo[a]pyrene derivatives and their precursors.

PrecursorReagent/ConditionProduct
Benzo[a]pyreneMethylating agentThis compound
This compoundOxidation6-Hydroxymethylbenzo[a]pyrene
6-Hydroxymethylbenzo[a]pyreneSulfating agent6-Sulfooxymethylbenzo[a]pyrene
Benzo[a]pyreneN-Halogenosuccinimide6-Halogenobenzo[a]pyrene
Benzo[a]pyreneNitric Acid6-Nitrobenzo[a]pyrene
Benzo[a]pyrene-6-carbaldehydeReducing agent6-Hydroxymethylbenzo[a]pyrene

Environmental Formation Pathways and Occurrence of 6 Methylbenzo a Pyrene

Pathways of De Novo Formation in Combustion Processes

6-Methylbenzo[a]pyrene is primarily formed during the incomplete combustion or pyrolysis of organic substances. solubilityofthings.comnih.gov This de novo synthesis occurs in a wide range of high-temperature processes where organic matter is burned without sufficient oxygen for complete oxidation. solubilityofthings.com These processes lead to the formation of complex mixtures of PAHs, including methylated derivatives like this compound. solubilityofthings.comnih.gov The formation mechanism involves the reaction of smaller, unstable molecular fragments and radicals at high temperatures, which combine to form larger, stable aromatic systems. researchgate.net Benzene (B151609), for example, can act as a nucleus molecule that grows into larger PAHs through sequential reactions. researchgate.net Major sources contributing to the environmental load of this compound through combustion are widespread and varied. solubilityofthings.comnih.gov

Combustion Source CategorySpecific Examples
Industrial ProcessesFossil fuel burning, emissions from factories. solubilityofthings.comnih.gov
TransportationAutomotive exhaust emissions. concawe.eu
Domestic ActivitiesTobacco smoke, grilling and barbecuing of food. solubilityofthings.comnih.gov
Natural EventsForest fires. solubilityofthings.com
Waste ManagementIncomplete burning of garbage and other organic substances. ontosight.ai

Biological Methylation of Benzo[a]pyrene (B130552) to this compound

In addition to its formation via combustion, this compound can be synthesized biologically through the methylation of its parent compound, benzo[a]pyrene. nih.gov This biochemical process has been demonstrated to occur in vitro and in vivo in rat liver tissues. nih.gov The biomethylation pathway represents a specific mechanism of metabolic activation for benzo[a]pyrene. researchgate.net

The biological methylation of benzo[a]pyrene relies on the universal methyl donor, S-Adenosylmethionine (SAM or AdoMet). nih.govnih.gov In this biochemical reaction, SAM provides the methyl group that is covalently attached to the benzo[a]pyrene molecule. researchgate.net The conversion of cytosine to 5-methylcytosine (B146107) is catalyzed by DNA methyltransferases using S-adenosyl-l-methionine as the methyl donor. acs.org This process, where SAM is the carbon donor, is a key step in the meso-region mechanism of PAH activation. nih.gov Studies have confirmed that the methyl group in the resulting 6-hydroxymethylbenzo[a]pyrene, a metabolite of this compound, originates from SAM. researchgate.net

The transfer of the methyl group from S-Adenosylmethionine to benzo[a]pyrene is not a spontaneous reaction but is facilitated by specific enzymatic systems. Research suggests that microsomal metabolism of benzo[a]pyrene produces metabolites that can then be methylated by the Catechol-O-methyltransferase (COMT) enzyme, in conjunction with SAM as the donor. nih.gov These studies indicate that the COMT/SAM system reacts with specific ring-oxygenated products of benzo[a]pyrene metabolism. nih.gov Further metabolism of this compound to 6-hydroxymethylbenzo[a]pyrene is carried out by cytochrome P450 (CYP) enzymes. nih.govontosight.ai

ComponentRole in BiomethylationReference
Benzo[a]pyrene (BP)Substrate molecule that undergoes methylation. nih.gov
S-Adenosylmethionine (SAM)Provides the methyl group for the reaction. nih.govnih.gov
Catechol-O-methyltransferase (COMT)Enzyme that catalyzes the transfer of the methyl group from SAM to BP metabolites. nih.gov
Cytochrome P450 (CYP) EnzymesInvolved in the further metabolism of this compound. nih.gov

Environmental Distribution Dynamics in Contaminated Matrices

As a persistent organic pollutant, this compound is found across various environmental compartments. nih.gov Like other high molecular weight PAHs, it has low water solubility and high lipophilicity, which dictates its environmental fate and distribution. ontosight.aiiarc.fr These properties mean it tends to adsorb strongly to particulate matter and organic components in soil and sediment, rather than dissolving in water. ontosight.aiiarc.fr

Consequently, this compound is a common contaminant found in air, water, soils, and sediments, particularly near sources of pollution. nih.govca.gov Its presence is significant in sediments contaminated with petrogenic PAHs, which originate from petroleum sources. researchgate.net Due to its strong adsorption to particles, its transport in the atmosphere is primarily in the aerosol-bound phase. iarc.fr Its persistence in the environment can lead to bioaccumulation in organisms. ontosight.ai

Environmental MatrixDistribution Characteristics
AirPrimarily adsorbed on airborne particles and found in aerosols. nih.goviarc.fr Present in polluted air from industrial and vehicle emissions. ontosight.ai
SoilAdsorbs to organic matter in soil; can persist for long periods. nih.govontosight.ai Found in contaminated sites. ca.gov
WaterLow water solubility limits its concentration in the aqueous phase. solubilityofthings.comontosight.ai Typically found at trace levels except near sources. nih.gov
SedimentTends to accumulate in sediments due to strong adsorption and hydrophobicity. nih.govresearchgate.net Found at significant levels in sediments contaminated by petrogenic PAHs. researchgate.net

Molecular Mechanisms of Biomolecular Interaction

DNA Adduct Formation Pathways

The metabolic activation of 6-CH3BP leads to the formation of electrophilic species that react with nucleophilic sites on DNA bases. This process results in two main types of adducts: stable adducts, which form a persistent covalent bond, and depurinating adducts, which create an unstable bond that easily breaks, leading to the loss of the adducted base from the DNA backbone and the formation of an apurinic site.

While depurinating adducts are a major consequence of 6-CH3BP exposure, stable adducts are also formed. A key stable adduct identified involves the binding of the 6-methyl group of the compound to the 2-amino group of deoxyguanosine (dG). nih.gov This adduct confirms that activation can occur via one-electron oxidation. nih.gov

Furthermore, studies involving the chemical oxidation of 6-CH3BP have revealed the formation of a novel stable adduct with deoxythymidine (dThd), identified as BP-6-CH2-N3dThd. nih.gov This was a significant finding, as it was the first time an aromatic hydrocarbon radical cation was observed to form an adduct with thymine. nih.gov In vitro activation studies using horseradish peroxidase or rat liver microsomes also yield a significant proportion of stable adducts, although their precise structures have not all been elucidated. nih.gov

Another pathway involving the formation of 6-hydroxymethylbenzo[a]pyrene (HMBP) and its subsequent activation by sulfotransferases to 6-sulfooxymethylbenzo[a]pyrene (SMBP) also leads to stable adducts. The primary adduct formed through this pathway is N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov

Depurinating adducts represent a significant portion of the DNA damage caused by 6-CH3BP. Research has identified two primary depurinating adducts both in vitro and in vivo in mouse skin: BP-6-CH2-N7Gua (adduct at the N7 position of guanine) and 6-CH3BP-(1&3)-N7Gua (adducts at the C1 or C3 position of the pyrene (B120774) ring to the N7 of guanine). nih.gov

In vitro experiments have quantified the distribution of these adducts. When 6-CH3BP is activated by horseradish peroxidase, these two adducts account for the majority of the DNA damage, with the remaining portion being unidentified stable adducts. nih.gov Activation by rat liver microsomes yields the same two depurinating adducts, though in different proportions, alongside a larger percentage of unidentified stable adducts. nih.gov In mouse skin, these two N7-guanine adducts appear to be the major adducts formed, highlighting the prevalence of this type of DNA damage in a biological system. nih.gov

Distribution of 6-Methylbenzo[a]pyrene DNA Adducts Formed In Vitro nih.gov
Activation SystemBP-6-CH2-N7Gua (%)6-CH3BP-(1&3)-N7Gua (%)Unidentified Stable Adducts (%)
Horseradish Peroxidase482329
Rat Liver Microsomes221068

The site of adduct formation on DNA is not random and depends on the activation pathway and the specific reactive intermediate. Chemical oxidation of 6-CH3BP with iodine in the presence of individual deoxyribonucleosides has demonstrated broad reactivity. nih.gov

With deoxyguanosine (dGuo): Adducts formed include BP-6-CH2-N2dGuo, BP-6-CH2-N7Gua, and a mixture of 6-CH3BP-(1&3)-N7Gua. nih.gov

With Adenine (B156593) (Ade): A variety of adducts are produced, such as BP-6-CH2-N1Ade, BP-6-CH2-N3Ade, BP-6-CH2-N7Ade, and 6-CH3BP-(1&3)-N1Ade. nih.gov

With deoxythymidine (dThd): A stable adduct, BP-6-CH2-N3dThd, is formed. nih.gov

However, when 6-CH3BP is activated enzymatically or in vivo, the specificity appears to be much narrower. Studies in mouse skin and with in vitro microsomal and peroxidase systems show that 6-CH3BP forms depurinating adducts exclusively with the guanine (B1146940) base of DNA. nih.gov The pathway involving the sulfate (B86663) ester of 6-hydroxymethylbenzo[a]pyrene also shows high specificity, forming a major adduct with deoxyguanosine and only low levels of a deoxycytidine adduct. nih.gov

DNA Adducts of this compound Identified from Chemical Oxidation nih.gov
DNA BaseIdentified Adducts
GuanineBP-6-CH2-N2dGuo, BP-6-CH2-N7Gua, 6-CH3BP-(1&3)-N7Gua
AdenineBP-6-CH2-N1Ade, BP-6-CH2-N3Ade, BP-6-CH2-N7Ade, 6-CH3BP-(1&3)-N1Ade
ThymineBP-6-CH2-N3dThd

The formation of the DNA adducts described above is driven by specific reactive metabolites of 6-CH3BP.

Radical Cations: A primary mechanism for the activation of 6-CH3BP is one-electron oxidation, which generates a reactive radical cation. nih.gov This pathway is distinct from the diol-epoxide pathway that is predominant for the parent compound, benzo[a]pyrene (B130552). The adducts of 6-CH3BP appear to arise mostly via this one-electron oxidation mechanism. nih.gov The structures of the resulting adducts indicate that the positive charge and radical character in the 6-CH3BP radical cation are localized at the C1, C3, and 6-methyl positions, which become the sites of covalent bonding to DNA. nih.gov

Sulfate Esters: An alternative and significant activation pathway involves the initial hydroxylation of the methyl group to form 6-hydroxymethylbenzo[a]pyrene (HMBP). nih.govaacrjournals.org This metabolite can then be further activated by sulfotransferase enzymes, which catalyze the addition of a sulfate group to form an electrophilic sulfuric acid ester, 6-sulfooxymethylbenzo[a]pyrene (SMBP). nih.govoup.com This highly reactive ester readily loses the sulfate group to generate a benzylic carbocation that attacks nucleophilic sites in DNA. nih.govoup.com This sulfotransferase-mediated pathway plays a major role in the formation of benzylic DNA adducts from 6-CH3BP in the liver. nih.gov

DNA Structural Perturbations Induced by this compound Adducts

The covalent attachment of the bulky 6-CH3BP moiety to a DNA base causes significant distortion of the DNA double helix. These structural changes can interfere with critical cellular processes like transcription and replication.

A significant structural perturbation caused by 6-CH3BP adducts is the unwinding of the DNA supercoil. Studies on supercoiled plasmid DNA have shown that adducts formed from reactive intermediates of 6-CH3BP, particularly those generated from its sulfate ester, induce unwinding in a concentration-dependent manner. nih.govresearchgate.net

Notably, the degree of unwinding caused by different polycyclic aromatic hydrocarbons correlates with their known carcinogenicities. In these comparative studies, this compound was found to produce the maximum unwinding effect, greater than that of other potent carcinogens. nih.govresearchgate.net This random disruption of chromosomal supercoiling represents a detrimental mechanism that can interfere with the regulation of DNA replication and transcription. nih.gov

Cellular Responses to DNA Adducts

The formation of DNA adducts by reactive metabolites of this compound represents a significant form of DNA damage. The cellular response to this damage is a complex process involving the activation of intricate signaling networks designed to arrest the cell cycle, initiate DNA repair, or induce programmed cell death (apoptosis) if the damage is irreparable.

While comprehensive research specifically detailing the DNA damage response to this compound is limited, studies on methylated benzo[a]pyrenes provide insights into these pathways. For instance, research on the isomer 1-Methylbenzo[a]pyrene has demonstrated its ability to induce the phosphorylation of both checkpoint kinase 1 (Chk1) and the tumor suppressor protein p53 in rat liver epithelial cells. researchgate.net This suggests the activation of a DNA damage signaling cascade.

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in responding to genotoxic stress. nih.govnih.gov Its activation can halt the cell cycle to allow time for DNA repair or, in cases of extensive damage, trigger apoptosis. The phosphorylation of p53 is a key step in its activation. nih.gov Similarly, Chk1 is a crucial signal transducer in the DNA damage response, primarily activated in response to single-strand DNA breaks and replication stress, leading to cell cycle arrest.

Although direct evidence for this compound is not abundant, the findings for its isomer suggest that it likely engages these critical DNA damage response pathways. The formation of DNA adducts by this compound would be recognized by the cellular machinery, leading to the activation of kinases that phosphorylate and activate p53 and Chk1, thereby orchestrating the cellular response to this form of genotoxic insult.

Pathway ComponentRole in DNA Damage ResponseObserved Effect of Methylated Benzo[a]pyrene Isomer
p53 Tumor suppressor, transcription factor that regulates cell cycle arrest, DNA repair, and apoptosis.Phosphorylation induced by 1-Methylbenzo[a]pyrene in rat liver epithelial cells. researchgate.net
Checkpoint Kinase 1 (Chk1) Signal transducer kinase that mediates cell cycle arrest in response to DNA damage.Phosphorylation induced by 1-Methylbenzo[a]pyrene in rat liver epithelial cells. researchgate.net

Aryl Hydrocarbon Receptor (AhR) Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many polycyclic aromatic hydrocarbons (PAHs). nih.gov Upon binding to a ligand such as a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, including those encoding for metabolic enzymes like cytochrome P450s (CYPs). nih.govnih.gov

Research indicates that methylated benzo[a]pyrenes are potent agonists of the AhR. researchgate.net Specifically, 1-Methylbenzo[a]pyrene and 3-Methylbenzo[a]pyrene have been found to be more potent activators of the AhR than the parent compound, benzo[a]pyrene. researchgate.net Another study using a CALUX (Chemical-Activated LUciferase gene eXpression) bioassay demonstrated that 7-methylbenzo[a]pyrene (B1205412) exhibited a potency towards the AhR that was approximately twice that of benzo[a]pyrene in short-term exposure. vub.be

This enhanced activation of the AhR by methylated derivatives like this compound has significant implications. The induction of CYP enzymes can lead to the metabolic activation of this compound, forming the reactive intermediates that are responsible for DNA adduct formation. nih.gov For instance, this compound can be metabolized by CYPs to 6-hydroxymethylbenzo[a]pyrene, which is then converted to a reactive sulfate ester that readily forms DNA adducts. nih.gov

The activation of the AhR is a critical initial step in the bioactivation and subsequent genotoxicity of this compound. The potency of AhR activation by this compound and its isomers underscores the importance of this pathway in understanding its molecular mechanisms of action.

CompoundRelative Potency of AhR ActivationReference
1-Methylbenzo[a]pyrene More potent than Benzo[a]pyrene researchgate.net
3-Methylbenzo[a]pyrene More potent than Benzo[a]pyrene researchgate.net
7-Methylbenzo[a]pyrene Approximately twice as potent as Benzo[a]pyrene (short-term exposure) vub.be

Advanced Analytical Methodologies for 6 Methylbenzo a Pyrene and Its Metabolites/adducts

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 6-Methylbenzo[a]pyrene from complex matrices and enabling its precise measurement. These techniques are often coupled with mass spectrometry for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of PAHs, including this compound. The technique offers high resolution and sensitivity, making it suitable for identifying and quantifying trace levels of this compound in various environmental and biological samples. The separation is typically achieved on capillary columns with stationary phases like 5% phenyl-methylpolysiloxane.

In GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte.

Table 1: Typical GC-MS Parameters for PAH Analysis

ParameterTypical Condition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, Rtx-35)
Injector Temperature280-310°C
Injection ModeSplitless
Oven Temperature ProgramInitial 70-90°C, ramped to 300-320°C
Carrier GasHelium
MS Ionization ModeElectron Impact (EI) at 70 eV
MS Analyzer ModeScan or Selected Ion Monitoring (SIM)

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for its non-volatile metabolites. Reversed-phase HPLC, using a C18 column, is the most common approach, with a mobile phase typically consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Advanced detection methods are crucial for achieving high sensitivity and selectivity. Ultraviolet (UV) detection at 254 nm is a common method for PAHs. However, fluorescence detection offers superior sensitivity and selectivity for many PAHs, including their methylated derivatives. ingenieria-analitica.comhplc.eu By selecting specific excitation and emission wavelengths, fluorescence detectors can minimize interferences from the sample matrix. For instance, general excitation and emission wavelengths for PAHs can be set around 260 nm and 350-500 nm, respectively. hplc.eu

Table 2: HPLC Conditions for PAH Separation

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of acetonitrile and water
Flow Rate1.0 mL/min
UV Detection254 nm
Fluorescence DetectionProgrammed excitation and emission wavelengths

Two-Dimensional Gas Chromatography for Isomer Separation

The separation of this compound from its other methylbenzo[a]pyrene isomers presents a significant analytical challenge due to their similar physical and chemical properties. Two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique to overcome this limitation. GCxGC utilizes two columns with different stationary phases, providing a much higher separation power than conventional single-column GC.

In a GCxGC system, the effluent from the first column is trapped, concentrated, and then periodically injected onto the second, shorter column. This results in a two-dimensional chromatogram with significantly enhanced resolution, allowing for the separation of closely related isomers. This technique is particularly valuable for the detailed characterization of complex mixtures of methylated PAHs in environmental samples.

Mass Spectrometry-Based Adductomics

The carcinogenicity of this compound is linked to its metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. Mass spectrometry-based adductomics plays a pivotal role in the identification and quantification of these adducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific analysis of DNA adducts. rsc.org This method involves the enzymatic digestion of DNA to its constituent nucleosides, followed by the separation of the adducted nucleosides from the normal nucleosides by HPLC. The eluent is then introduced into a tandem mass spectrometer.

In the mass spectrometer, the precursor ion (the protonated adducted nucleoside) is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the quantification of adducts at very low levels. Studies on the parent compound, benzo[a]pyrene (B130552), have established LC-MS/MS methodologies that can be adapted for the detection of this compound-DNA adducts. frontiersin.orgugent.benih.gov Research has shown that this compound forms DNA adducts in vitro, and these adducts can be analyzed using chromatographic techniques following enzymatic digestion of the DNA. nih.gov

Applications in Global DNA Adduct Profiling

Global DNA adduct profiling, or DNA adductomics, aims to comprehensively screen for all DNA adducts present in a biological sample without prior knowledge of their identity. frontiersin.org This untargeted approach is particularly useful for identifying novel DNA adducts formed by compounds like this compound and for understanding the full spectrum of DNA damage.

LC-MS/MS is the primary tool for global DNA adduct profiling. rsc.orgfrontiersin.org By operating the mass spectrometer in a data-dependent acquisition mode, the instrument can automatically switch between a full scan to detect all ions and product ion scans to fragment interesting ions, thereby providing structural information. This approach can reveal the presence of this compound-DNA adducts and other unexpected modifications, offering valuable insights into its mechanisms of genotoxicity.

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in studying the interactions of this compound with biological macromolecules and in differentiating it from its isomers. These techniques rely on the principle that the electronic properties of the molecule, and thus its interaction with light, are altered by its local environment and structural configuration.

Difference Spectroscopy for Enzyme Binding Studies

Difference spectroscopy is a powerful method to investigate the binding of a ligand, such as this compound, to an enzyme. This technique measures the difference in the absorption spectra of a protein in the presence and absence of the ligand. The resulting difference spectrum can reveal subtle changes in the protein's conformation and the microenvironment of the chromophoric amino acid residues upon ligand binding.

While direct studies employing difference spectroscopy on this compound are not extensively detailed in the provided search results, the principles of this technique are widely applied to study the interactions of polycyclic aromatic hydrocarbons (PAHs) with proteins. For instance, UV-Vis and fluorescence spectroscopy have been effectively used to explore the binding of various PAHs to proteins like bovine serum albumin (BSA). nih.gov These studies demonstrate that the binding of a PAH to a protein can induce conformational alterations in the protein, which are detectable as changes in the UV-Vis and fluorescence spectra. nih.gov

The binding affinity and mechanism can be inferred from these spectral shifts. For example, fluorescence quenching analysis can determine the binding constants and the number of binding sites. The interaction of PAHs with BSA has been shown to be dominated by van der Waals forces. nih.gov

Table 1: Spectroscopic Analysis of PAH-Protein Interactions

Spectroscopic Technique Information Gained Example Application
UV-Vis Spectroscopy Detection of conformational changes in proteins upon ligand binding. Observing alterations in BSA structure in the presence of various PAHs. nih.gov
Fluorescence Spectroscopy Determination of binding affinity, binding sites, and quenching mechanisms. Quantifying the binding of phenanthrene, fluorene, and fluoranthene (B47539) to BSA. nih.gov
Synchronous Fluorescence Spectroscopy Monitoring changes in the microenvironment of amino acid residues. Revealing conformational changes in BSA induced by PAH binding. nih.gov
Circular Dichroism Spectroscopy Analysis of changes in the secondary structure of the protein. Demonstrating that the presence of PAHs can alter the alpha-helical content of BSA. nih.gov

These established applications for other PAHs provide a strong framework for how difference spectroscopy and related techniques could be employed to meticulously study the binding of this compound to metabolic enzymes, such as cytochrome P450s, which are crucial for its activation and detoxification.

Laser-Excited Time-Resolved Shpol'skii Spectroscopy for Isomers

The accurate identification of specific isomers of methylated PAHs is a significant analytical challenge due to their structural similarity. Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a high-resolution technique that is exceptionally well-suited for this purpose. This method involves dissolving the sample in a suitable n-alkane solvent, which is then rapidly frozen to cryogenic temperatures (typically 77 K). This process results in the guest PAH molecules being trapped in a crystalline matrix, which minimizes inhomogeneous broadening and leads to highly resolved, quasi-linear emission spectra.

The LETRSS technique provides two key dimensions of information for unambiguous identification: the highly resolved emission spectrum and the fluorescence lifetime. By using a pulsed tunable dye laser for excitation and an intensified charge-coupled device for detection, a wavelength-time matrix is generated, which offers a unique fingerprint for each isomer.

While specific studies on this compound using LETRSS were not identified in the search results, the application of this technique to other challenging PAH isomer groups, such as dibenzopyrenes, highlights its potential. For these compounds, LETRSS has been successfully used for their unambiguous determination in complex samples like high-performance liquid chromatography (HPLC) fractions. The method has demonstrated excellent sensitivity, with limits of detection in the picogram to nanogram per milliliter range.

Table 2: Application of LETRSS for PAH Isomer Analysis

Feature Description Advantage for Isomer Analysis
High-Resolution Spectra Quasi-linear emission spectra with minimal broadening due to the Shpol'skii matrix. Allows for the differentiation of isomers with very similar spectral properties.
Time Resolution Measurement of fluorescence lifetimes provides an additional dimension for identification. Distinguishes between isomers that may have overlapping emission spectra but different decay kinetics.
High Sensitivity Laser excitation and sensitive detectors enable low limits of detection. Suitable for trace analysis of environmental and biological samples.
Wavelength-Time Matrix Simultaneous acquisition of spectral and lifetime data. Provides a unique and highly specific fingerprint for each isomer, enhancing confidence in identification.

Given its proven success in resolving other complex PAH isomer mixtures, LETRSS stands as a powerful potential tool for the specific and sensitive detection and differentiation of this compound from its various isomers in environmental and biological matrices.

³²P-Postlabeling Assay for DNA Adduct Detection and Analysis

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are formed when a chemical carcinogen or its metabolite covalently binds to DNA. This technique is particularly valuable for studying the genotoxicity of compounds like this compound, as it can detect very low levels of DNA damage, as low as one adduct in 10¹⁰ nucleotides. mdpi.com

The assay involves several key steps:

Enzymatic digestion of the DNA sample to normal and adducted nucleoside 3'-monophosphates.

Enrichment of the DNA adducts.

Labeling of the 5'-hydroxyl group of the adducted nucleotides with a high-activity ³²P-phosphate from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts by chromatographic methods, typically thin-layer chromatography (TLC).

Detection and quantification of the adducts by measuring their radioactive decay.

Studies have utilized the ³²P-postlabeling assay to investigate the DNA adducts formed from this compound. When activated by 3-methylcholanthrene-induced rat liver microsomes, this compound was found to bind to DNA, forming adducts. nih.gov The level of binding was determined to be 10 µmol of this compound per mole of DNA-P. nih.gov The pattern of adducts formed from microsomal activation of this compound was similar to some of the adducts formed with horseradish peroxidase activation and one adduct from the direct reaction of the this compound radical cation with DNA. nih.gov These findings suggest that the DNA adducts of this compound are primarily formed through a one-electron oxidation pathway. nih.gov

Table 3: DNA Adduct Formation of Benzo[a]pyrene Derivatives

Compound Activation System DNA Binding Level (µmol/mol DNA-P) Major Adduct Formation Pathway
This compound Microsomes 10 nih.gov One-electron oxidation nih.gov
Benzo[a]pyrene Microsomes 15 nih.gov Not specified in this result
6-Fluorobenzo[a]pyrene Microsomes 6.5 nih.gov Diol-epoxide pathway nih.gov

The ³²P-postlabeling assay remains a cornerstone in the study of chemical carcinogenesis, providing invaluable insights into the mechanisms of DNA damage induced by compounds such as this compound.

Computational and Theoretical Studies of 6 Methylbenzo a Pyrene

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular features. nih.gov These features, known as molecular descriptors, are numerical values that encode different aspects of a molecule's structure.

Topological descriptors are a class of molecular descriptors derived from the two-dimensional representation of a molecule. They quantify aspects of molecular size, shape, branching, and complexity. taylorfrancis.com In the study of polycyclic aromatic hydrocarbons (PAHs), including methylated derivatives like 6-Methylbenzo[a]pyrene, topological descriptors have been successfully employed to model and predict their carcinogenic and mutagenic activities. researchgate.netissuu.com

A QSAR study on the carcinogenic activity of methylated PAHs utilized topological descriptors derived from distance matrices. researchgate.net The goal was to develop multilinear regression equations that could accurately predict the carcinogenicity of this class of compounds. The study demonstrated that these topological descriptors could achieve a high degree of accuracy, around 80%, in predicting carcinogenic activity. researchgate.net This highlights the utility of representing the complex topology of molecules like this compound to forecast their biological hazards.

Key types of topological descriptors used in such studies include:

Connectivity Indices: These describe the degree of branching in the molecular skeleton.

Distance-based Indices: These are derived from the distance matrix of the graph, representing the shortest path between pairs of atoms.

Information Content Indices: These descriptors measure the structural complexity and symmetry of a molecule.

For instance, a QSAR model developed to assess the mutagenicity of PAHs identified several significant descriptors linked to their biological activity classification. issuu.com While not exclusively focused on this compound, the principles are directly applicable. Descriptors such as the average centered Broto-Moreau autocorrelation (AATSC6c) and the z-modified information content index (ZMIC4) were found to have a significant link to mutagenicity classification. issuu.com

Table 1: Examples of Topological Descriptors in PAH QSAR Studies
Descriptor TypeExample DescriptorInformation Encoded
AutocorrelationAverage Centered Broto-Moreau Autocorrelation (AATSC6c)Describes the distribution of atomic properties across the molecular topology. issuu.com
Information ContentZ-modified Information Content Index (ZMIC4)Measures the complexity and symmetry of the molecular structure. issuu.com
Distance Matrix-BasedDetour IndexBased on the longest path between atoms in the molecular graph.

Molecular Dynamics and Docking Simulations of Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or DNA. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method uses scoring functions to estimate the binding affinity, allowing for the ranking of different compounds. nih.gov For a compound like this compound, docking can identify potential protein targets and elucidate the specific interactions, such as hydrophobic and π-stacking interactions, that stabilize the complex. mdpi.com Studies on the parent compound, benzo[a]pyrene (B130552) (B[a]P), have shown it interacts primarily through such non-polar interactions, as its chemical structure does not allow for hydrogen bond formation. mdpi.com

Molecular Dynamics (MD) Simulations provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time. frontiersin.org Starting from a docked pose, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. frontiersin.org This allows for the assessment of the conformational stability of the complex and a more refined calculation of binding free energies. mdpi.comfrontiersin.org For B[a]P, MD simulations have been used to confirm the stability of its complexes with various human proteins, including nuclear receptors like LXR-β and heat shock proteins like HSP90α. mdpi.com These simulations reveal that the stability is maintained through persistent hydrophobic and stacking interactions. mdpi.com

Table 2: Simulation Techniques for Studying Biomolecular Interactions
TechniquePrimary PurposeKey OutputsRelevance to this compound
Molecular DockingPredict binding mode and affinity of a ligand to a receptor. nih.govBinding poses, scoring functions (binding energy), interaction types. mdpi.comIdentifying potential protein targets and key binding interactions.
Molecular Dynamics (MD)Simulate the time-dependent behavior of a molecular system. frontiersin.orgConformational stability, trajectory of atoms, binding free energy. mdpi.comAssessing the stability of the 6-MBaP-protein complex over time.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, based on solving the Schrödinger equation, provide fundamental insights into the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate a variety of molecular properties and reactivity descriptors. researchgate.netmdpi.com These calculations are crucial for understanding the mechanisms of toxicity of compounds like this compound, which often involve metabolic activation to reactive electrophilic species.

By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can determine global reactivity descriptors. researchgate.net These descriptors help predict where a molecule is likely to undergo electrophilic or nucleophilic attack.

Table 3: Key Quantum Chemical Reactivity Descriptors
DescriptorDefinitionSignificance in Reactivity Prediction
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron orbital containing electrons.Indicates the tendency to donate electrons (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty electron orbital.Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles.
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between the HOMO and LUMO.A small energy gap implies high chemical reactivity and low kinetic stability. researchgate.net
Electronegativity (χ)A measure of the ability of a molecule to attract electrons.Relates to the overall charge-accepting capability of the molecule.
Chemical Hardness (η)Resistance to change in electron distribution or charge transfer.Hard molecules have a large energy gap, while soft molecules have a small energy gap.

For PAHs, quantum chemical calculations can identify the "K-region" and "bay-region," which are sites susceptible to metabolic oxidation leading to the formation of carcinogenic diol epoxides. The methyl group in this compound influences the electron distribution and, consequently, the reactivity of these regions. DFT calculations can precisely quantify these effects, helping to predict the most likely sites of metabolic activation and subsequent reactions with biological nucleophiles like DNA.

Physiologically-Based Kinetic (PBK) Modeling for Biotransformation Systems

Physiologically-Based Kinetic (PBK) modeling, also known as Physiologically-Based Pharmacokinetic (PBPK) modeling, is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. researchgate.netljmu.ac.uk These models consist of a series of compartments representing different organs and tissues, interconnected by blood flow. ljmu.ac.uk

PBK models are invaluable for understanding the biotransformation of this compound. They can link external exposure to internal tissue concentrations of the parent compound and its metabolites. researchgate.net The presence of this compound as a metabolite of benzo[a]pyrene confirms that methylation is a relevant biotransformation pathway. researchgate.net These methylated metabolites can be further activated to reactive species that bind to DNA and proteins. researchgate.net

A key advantage of PBK modeling is its ability to perform extrapolations across different species, exposure routes, and age groups. nih.gov For example, a PBK model for a related compound, 8-methyl-benzo[a]pyrene, was developed based on a previous model for the parent B[a]P to predict developmental toxicity. researchgate.net Such models can simulate the concentration of key metabolites in target tissues, providing a crucial link between exposure and potential toxicity. nih.govresearchgate.net

The development of a PBK model for this compound would involve integrating data on:

Physiological Parameters: Tissue volumes, blood flow rates.

Biochemical Parameters: Metabolic rates (e.g., Vmax and Km) for the enzymes responsible for its biotransformation.

Chemical-Specific Parameters: Tissue:blood partition coefficients.

By simulating the kinetics of this compound and its metabolites, PBK models can help predict target organ toxicity and assess health risks associated with exposure. researchgate.net

Future Directions in 6 Methylbenzo a Pyrene Research

Elucidation of Undiscovered Metabolic Pathways

Future research on 6-methylbenzo[a]pyrene (6-MBP) will likely focus on uncovering novel metabolic pathways that contribute to its biological activity. While it is understood that 6-MBP undergoes metabolic activation, the complete picture of its biotransformation is not yet fully realized. Studies on related compounds, such as benzo[a]pyrene (B130552) (BaP), have established several activation pathways, including the diol epoxide path, the quinone path, and the radical-cation path. researchgate.net These pathways involve a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1B1, which convert the parent compound into reactive intermediates capable of binding to cellular macromolecules. nih.gov

For 6-MBP, research has pointed towards 6-hydroxymethylbenzo[a]pyrene (6-CH2OH-BaP) as a proximate carcinogenic metabolite. nih.gov However, it is suggested that an ester of 6-CH2OH-BaP might be the ultimate alkylating agent that reacts with cellular components. nih.gov This highlights the need for further investigation to identify the specific enzymes and reactions involved in these later stages of activation.

Advanced analytical techniques will be crucial in identifying and characterizing previously unknown metabolites. The use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will enable the structural elucidation of novel metabolic products in various biological systems, from in vitro cell cultures to in vivo animal models. Furthermore, exploring the role of gut microbiota in the metabolism of 6-MBP represents a significant and largely unexplored frontier that could reveal novel biotransformation pathways.

Advanced Structural Biology of this compound-Biomolecule Complexes

A critical area for future investigation is the detailed structural characterization of complexes formed between 6-MBP metabolites and biological macromolecules, such as DNA and proteins. The formation of DNA adducts is considered a key event in the initiation of carcinogenesis by polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov For the parent compound BaP, its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is known to form bulky adducts with DNA, preferentially at the N2 position of guanine (B1146940). nih.gov

Future studies on 6-MBP should aim to provide high-resolution structural data on its specific DNA adducts. Techniques such as X-ray crystallography and NMR spectroscopy can be employed to determine the precise three-dimensional structures of these adducts within DNA duplexes. This information is vital for understanding how the methyl group at the 6-position influences the conformation of the adduct and how this, in turn, affects DNA replication and repair processes, potentially leading to specific mutational signatures. biocompare.com

Beyond DNA, the interaction of 6-MBP metabolites with proteins is another important area. Identifying protein targets and characterizing the structure of 6-MBP-protein adducts can shed light on non-genotoxic mechanisms of toxicity, such as the disruption of cellular signaling pathways and enzyme function.

Development of Novel Analytical Approaches for Environmental Biomonitoring Markers

The development of sensitive and specific biomarkers is essential for assessing human exposure to 6-MBP and for understanding its associated health risks. Future research should focus on creating novel analytical methods for detecting 6-MBP and its metabolites in accessible biological matrices like urine, blood, and hair. cdc.gov

One promising direction is the use of biomonitors, such as lichens or pine needles, as a cost-effective means of sampling and assessing the geographical distribution of atmospheric PAHs like 6-MBP. researchgate.netcopernicus.orgresearchgate.net Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection, are continually being refined to achieve lower detection limits and higher accuracy. cdc.govmdpi.com

Furthermore, the development of methods to detect specific DNA and protein adducts of 6-MBP in human samples could serve as valuable biomarkers of biologically effective dose. Techniques like accelerator mass spectrometry and immunochemical assays can provide the necessary sensitivity to detect the very low levels of adducts expected from environmental exposures.

Integrated Multi-Omics Approaches to Pathway Delineation

To gain a comprehensive understanding of the biological impact of 6-MBP, future research will increasingly rely on integrated multi-omics approaches. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the cellular response to 6-MBP exposure. nih.govfrontiersin.orgresearchgate.net

Transcriptomic studies (e.g., RNA-seq) can identify changes in gene expression profiles, revealing the signaling pathways that are activated or repressed by 6-MBP. Proteomic analyses can then confirm whether these changes in gene expression translate to altered protein levels and can also identify post-translational modifications. Metabolomic studies can provide a snapshot of the metabolic state of the cell, identifying perturbations in key metabolic pathways. mdpi.com

By integrating these different layers of biological information, researchers can delineate the complex molecular networks that are disrupted by 6-MBP. nih.gov This systems biology approach will be instrumental in identifying key molecular events, understanding mechanisms of toxicity and carcinogenicity, and potentially discovering novel biomarkers and therapeutic targets. For instance, multi-omics can help elucidate how 6-MBP exposure might lead to epigenetic modifications, such as changes in DNA methylation, which are known to be influenced by the parent compound BaP. nih.govmdpi.com

Q & A

Q. What analytical methods are recommended for structural characterization of 6-methylbenzo[a]pyrene?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution at the 6-position. The absence of the singlet peak at δ 8.41 in the NMR spectrum distinguishes this compound from unmodified benzo[a]pyrene, as this peak corresponds to the proton at the 6-carbon. High-resolution mass spectrometry (HRMS) and HPLC coupled with fluorescence detection are also used to validate purity and structural integrity.

Q. How is this compound metabolically activated in biological systems?

Rat liver microsomes catalyze the biomethylation of benzo[a]pyrene to this compound using S-adenosylmethionine (SAM) as the methyl donor. This metabolite undergoes further oxidation to form 6-hydroxymethylbenzo[a]pyrene and 6-sulfooxymethylbenzo[a]pyrene, which are electrophilic intermediates capable of forming DNA adducts . Incubation with cytochrome P450 enzymes (e.g., CYP1A1) and sulfotransferases is essential for studying these pathways in vitro.

Q. What in vitro assays are used to assess the genotoxicity of this compound?

The Ames test (Salmonella typhimurium TA100 strain) is a standard method to evaluate mutagenicity. This compound and its sulfooxy derivative show mutagenic activity in this assay. DNA adduct formation can be quantified using 32^{32}P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) in hepatic or dermal cell lines .

Advanced Research Questions

Q. How do experimental models resolve contradictions in carcinogenicity data for this compound?

While this compound exhibits weaker tumor-initiating activity than benzo[a]pyrene in CD1 and SENCAR mice (5–8-fold lower), repeated application induces malignant carcinomas. To reconcile this, studies use two-stage carcinogenesis models (initiation-promotion protocols) and compare adduct persistence across tissues. Dose-response relationships and pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) further clarify mechanisms .

Q. What methodologies optimize the detection of this compound-derived DNA adducts in complex matrices?

Adducts are best identified using accelerator mass spectrometry (AMS) for ultra-trace quantification or immunoaffinity chromatography paired with LC-MS/MS . For in vivo studies, 32^{32}P-postlabeling is effective in liver and skin samples, while electrochemical detection coupled with HPLC improves sensitivity in environmental matrices .

Q. How can researchers design studies to assess the environmental persistence and degradation of this compound?

Controlled photolysis experiments under UV light with iron oxide catalysts (e.g., goethite) simulate environmental degradation. Gas chromatography-mass spectrometry (GC-MS) monitors degradation products, and hierarchical cluster analysis evaluates site-specific risks. Soil pH and organic content must be standardized to ensure reproducibility.

Methodological and Data Analysis Questions

Q. What frameworks guide hypothesis-driven research on this compound's mechanisms?

The PICO framework (Population: e.g., cell lines; Intervention: metabolite exposure; Comparison: benzo[a]pyrene; Outcome: adduct formation) ensures focused experimental design . For translational studies, FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) validate the relevance of carcinogenicity extrapolations from rodents to humans .

Q. How should researchers address variability in metabolic activation across species?

Use cross-species microsomal preparations (e.g., rat, human hepatocytes) to compare enzyme kinetics. Knockout models (e.g., CYP1A1-null mice) or chemical inhibitors (e.g., α-naphthoflavone) isolate metabolic pathways. Computational tools like molecular docking predict metabolite reactivity across species .

Data Contradiction and Interpretation

Q. Why does this compound show weak initiating activity but strong carcinogenicity upon repeated exposure?

This paradox arises from differences in adduct repair efficiency and promotional stimuli (e.g., inflammatory responses). Studies using DNA repair-deficient cell lines (e.g., XPA-null) and chronic exposure models in in vivo systems (e.g., subcutaneous injection in rats) highlight the role of cumulative DNA damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.